4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol |
InChI |
InChI=1S/C10H10N2O2/c1-2-9-11-10(14-12-9)7-3-5-8(13)6-4-7/h3-6,13H,2H2,1H3 |
InChI Key |
XAPLIQGOGPTLIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Ii. Advanced Synthetic Strategies for 4 3 Ethyl 1,2,4 Oxadiazol 5 Yl Phenol and Its Analogues
Established Methodologies for 1,2,4-Oxadiazole (B8745197) Core Construction
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is predominantly achieved through two principal pathways: the cyclization of amidoxime-based intermediates and 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net These routes offer versatility and accommodate a wide range of functional groups, making them indispensable tools for medicinal and materials chemistry.
The most conventional and widely employed strategy for constructing the 1,2,4-oxadiazole ring involves the use of amidoximes as key starting materials. nih.govresearchgate.net These polynucleophilic compounds react with various carbonyl-containing electrophiles, such as carboxylic acid derivatives or aldehydes, to form intermediates that subsequently undergo cyclodehydration to yield the desired heterocyclic core. nih.govnih.gov
A cornerstone of 1,2,4-oxadiazole synthesis is the reaction between an amidoxime (B1450833) and a carboxylic acid derivative, typically an acyl chloride or an ester. nih.govnih.gov This transformation generally proceeds via a two-step sequence: an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to furnish the 1,2,4-oxadiazole ring. mdpi.com
The acylation step is comparable to amide bond formation and can be achieved using a wide array of activated carboxylic acids and their derivatives. mdpi.com While the classic approach, first reported by Tiemann and Krüger, involves reacting amidoximes with acyl chlorides, this can sometimes lead to a mixture of products. nih.gov To improve efficacy and yield, various catalysts and reaction conditions have been developed. For instance, the use of catalysts like pyridine (B92270) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to enhance the synthesis. nih.gov
More recent advancements have focused on one-pot procedures that avoid the isolation of the O-acylamidoxime intermediate. Baykov et al. developed a one-pot synthesis at room temperature using amidoximes and carboxylic acid esters in a superbasic medium of NaOH/DMSO. nih.govresearchgate.net This method is applicable to a broad spectrum of substrates, although reaction times can be long and yields can vary. nih.gov Carbonyldiimidazole (CDI) has also been utilized as an effective activating agent for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids in a NaOH/DMSO system. lew.romdpi.com Microwave irradiation has also been applied to accelerate the heterocyclization of amidoximes with acyl chlorides or esters in the presence of catalysts like NH₄F/Al₂O₃ or K₂CO₃. nih.govresearchgate.net
Table 1: Selected Amidoxime-Based Cyclization Reactions with Carboxylic Acid Derivatives
| Amidoxime Reactant | Carboxylic Acid Derivative | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |
| Aryl amidoxime | Methyl carboxylate | NaOH | DMSO | Room Temp, 4-16 h | 11-90% | nih.govnih.gov |
| Benzamidoxime (B57231) | Acyl Chloride | Pyridine | Pyridine | Reflux | Moderate | rjptonline.org |
| Various amidoximes | Carboxylic Acid | Carbonyldiimidazole (CDI), NaOH | DMSO | Room Temp | Good | mdpi.com |
| Aryl amidoxime | Methyl 2-chloro-2-oxoacetate | None | N/A | Reflux, 4-4.5 h | Good | nih.gov |
| Various amidoximes | Acyl Chloride | Tetrabutylammonium Fluoride (TBAF) | THF | Room Temp, 1-16 h | High | mdpi.com |
One-pot syntheses that combine amidoximes with aldehydes or carboxylic acids directly represent a highly efficient and atom-economical approach to the 1,2,4-oxadiazole core. nih.govmdpi.com These methods circumvent the need for pre-activating the carboxylic acid component, thereby simplifying the experimental procedure.
A notable one-pot method involves the base-mediated reaction of nitriles, hydroxylamine (B1172632) hydrochloride, and aldehydes. rsc.org In this process, the amidoxime is generated in situ from the nitrile and hydroxylamine. It then reacts with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is subsequently oxidized by another molecule of the aldehyde to yield the final 3,5-disubstituted 1,2,4-oxadiazole. rsc.orgdntb.gov.ua This strategy cleverly utilizes the aldehyde as both a reactant and an oxidant.
Another approach involves the direct condensation of amidoximes and carboxylic acids using activating agents. The Vilsmeier reagent, for example, has been employed to activate the carboxylic acid group in a one-pot procedure, leading to good to excellent yields of the desired oxadiazoles. nih.gov Graphene oxide has also been reported as a metal-free, dual-activity catalyst that promotes the oxidative cyclization of in situ-generated intermediates from amidoximes and aldehydes. nih.gov
Table 2: Examples of One-Pot Condensation Reactions for 1,2,4-Oxadiazole Synthesis
| Amine/Nitrile Source | Carbonyl Source | Reagents/Catalyst | Key Features | Yield (%) | Reference |
| Nitrile + Hydroxylamine | Aldehyde | Base (e.g., K₂CO₃) | Aldehyde acts as both substrate and oxidant | Good | rsc.org |
| Amidoxime | Carboxylic Acid | Vilsmeier Reagent | One-pot, readily available materials | 61-93% | nih.gov |
| Amidoxime | Aldehyde | Graphene Oxide (GO), H₂O₂ | Metal-free dual catalytic activity (acid and oxidant) | Good | nih.gov |
An alternative and powerful strategy for the assembly of the 1,2,4-oxadiazole ring is through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net This method involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile containing a carbon-nitrogen triple bond (a nitrile). nih.govrjptonline.org
The [3+2] cycloaddition between a nitrile oxide and a nitrile is a fundamental route to 3,5-disubstituted 1,2,4-oxadiazoles. nih.govmdpi.com Nitrile oxides are often generated in situ from precursor molecules like hydroximoyl chlorides (chloro oximes) under basic conditions or through the dehydration of nitroalkanes. mdpi.com
While this method is conceptually straightforward, it can be hampered by the relatively low reactivity of the nitrile triple bond as a dipolarophile and the propensity of the nitrile oxide to dimerize, which can lead to undesired byproducts such as 1,2,5-oxadiazole-2-oxides (furoxans) or 1,2,4-oxadiazole-4-oxides (in the case of cycloaddition to amidoximes). nih.govbenthamdirect.comresearchgate.net To overcome these limitations, catalysts have been employed. For instance, a platinum(IV) catalyst has been shown to promote the 1,3-dipolar cycloaddition of nitrile oxides with nitriles under mild conditions, improving the efficiency of the desired transformation. nih.gov Another approach involves an iron(III) nitrate-mediated synthesis from alkynes and nitriles, where the nitrile oxide is generated in situ from an α-nitroketone intermediate. organic-chemistry.org
The term [3+2] cycloaddition broadly describes reactions where a three-atom component combines with a two-atom component to form a five-membered ring. chim.it In the context of 1,2,4-oxadiazole synthesis, this primarily refers to the nitrile oxide-nitrile cycloaddition discussed previously. mdpi.com However, other novel [3+2] protocols have also been developed.
One such method involves the transition-metal-free reaction of 2-azaallyl anions with nitroarenes. researchgate.net This process results in the formation of diverse 2,5-dihydro-1,2,4-oxadiazoles, which can be seen as precursors or analogues of the fully aromatic system. researchgate.net The cycloaddition of 1,3-dipoles to C=N bonds, while less common than additions to C=C or C≡C bonds, is another viable pathway. nih.gov For example, the reaction of nitrile oxides with 5-iminohydantoins occurs regiospecifically at the exocyclic C=N bond to form spiro-hydantoin-1,2,4-oxadiazoline compounds. nih.gov These protocols expand the toolkit available to synthetic chemists for accessing the 1,2,4-oxadiazole core and its derivatives.
Oxidative Cyclization Methodologies
Oxidative cyclization offers an alternative pathway to the traditional condensation-cyclodehydration sequence for forming the 1,2,4-oxadiazole ring. These methods often involve the formation of a key N-O bond through an oxidative process, starting from precursors like amidoximes, N-acyl amidines, or N-acylguanidines. mdpi.comresearchgate.net
Several reagents and systems have been developed to facilitate this transformation. One approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a mediator for the oxidative cyclization of amidoximes, a method that tolerates a range of alkyl, aryl, and heteroaryl substrates. researchgate.net Other common oxidizing agents include N-Bromosuccinimide (NBS) and iodine (I₂), often in the presence of a base. mdpi.com For instance, the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes can be achieved using either an NBS/DBU system or an I₂/K₂CO₃ system, with the former generally providing slightly higher yields. mdpi.com
Electrochemical methods present a modern and efficient alternative, generating the necessary iminoxy radical for cyclization through anodic oxidation. rsc.org This process is noted for its mild conditions, operational simplicity, and broad substrate compatibility. rsc.org Additionally, heterogeneous catalysts like graphene oxide (GO) have been shown to play a dual role as both an oxidizing agent and a solid acid catalyst in a one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and aldehydes. nih.gov
| Method/Reagent | Precursor | Key Features | Reference |
|---|---|---|---|
| DDQ-Mediated | Amidoximes | Tolerates a range of alkyl, aryl, and heteroaryl substrates. | researchgate.net |
| NBS/DBU or I₂/K₂CO₃ | N-benzyl amidoximes | NBS/DBU system can achieve slightly higher yields (54–84%) compared to I₂/K₂CO₃ (50–80%). | mdpi.com |
| PhI(OAc)₂ (PIDA) | N-acylguanidines | Mild protocol proceeds at room temperature to yield 3-amino-1,2,4-oxadiazoles. | mdpi.com |
| Electrochemical (Anodic Oxidation) | N-benzyl amidoximes | Features simple operation, mild conditions, and high functional group compatibility. | rsc.org |
| Graphene Oxide (GO) | Amidoximes and Aldehydes | GO acts as an inexpensive, metal-free, heterogeneous carbocatalyst with dual oxidizing and acidic properties. | nih.gov |
Specific Synthetic Routes Towards 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol and Related Phenolic 1,2,4-Oxadiazoles
A direct and common strategy for the synthesis of this compound involves the reaction between an amidoxime and a carboxylic acid derivative. In this specific case, the synthesis would logically proceed from propanamidoxime (to form the 3-ethyl substituent) and an activated form of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate (B8730719).
The general reaction involves the initial O-acylation of the propanamidoxime by the ester, followed by a thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring. This approach is analogous to the reported synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, which was prepared with a 72% yield from the reaction of benzamidoxime and ethyl salicylate. rsdjournal.org The phenolic hydroxyl group of the benzoate (B1203000) precursor is generally compatible with these reaction conditions, though protection may be required in some cases to prevent side reactions.
An alternative, though more indirect, strategy for introducing a phenolic hydroxyl group onto the 1,2,4-oxadiazole scaffold is through the chemical manipulation of a precursor molecule, such as an amino-substituted analogue. This multi-step process begins with the synthesis of a compound like 5-(4-aminophenyl)-3-ethyl-1,2,4-oxadiazole.
This amino-functionalized oxadiazole can then undergo a diazotization reaction, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. chemguide.co.uk This converts the primary amino group into a diazonium salt. The resulting aryl diazonium salt is a versatile intermediate. libretexts.org Gentle warming of the aqueous solution of the diazonium salt leads to its decomposition, where the diazo group is replaced by a hydroxyl group, with the evolution of nitrogen gas. chemguide.co.uk This sequence effectively incorporates the phenolic moiety onto the pre-formed oxadiazole ring system. While less direct than building the molecule from a phenolic precursor, this method is valuable when the required starting materials for the direct approach are unavailable or when exploring structural diversity late in a synthetic sequence.
Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis
In recent years, synthetic chemistry has increasingly focused on developing environmentally benign and efficient methodologies. The synthesis of 1,2,4-oxadiazoles has benefited from these "green chemistry" approaches, particularly through the use of microwave irradiation and the development of solvent-free and catalytic systems.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wjarr.com For the synthesis of 1,2,4-oxadiazoles, microwave heating dramatically reduces reaction times from hours to mere minutes. acs.org This rapid heating, combined with the use of polymer-supported reagents, can lead to high yields and purities while simplifying the purification process. acs.org One-pot microwave-assisted syntheses have been developed that work efficiently both with and without solvents. rsc.orgresearchgate.net The technology allows for rapid optimization of reaction conditions and is suitable for generating libraries of analogues for medicinal chemistry research. acs.org
| Advantage | Description | Reference |
|---|---|---|
| Reduced Reaction Time | Reactions that take several hours under conventional heating can be completed in minutes. | acs.org |
| Higher Yields | Microwave irradiation often leads to improved conversion and higher product yields. | wjarr.com |
| Simplified Purification | When combined with polymer-supported reagents, workup and purification are often reduced to simple filtration. | acs.org |
| One-Pot Procedures | Facilitates efficient one-pot, multi-component reactions under solvent or solvent-free conditions. | rsc.orgresearchgate.net |
| Rapid Optimization | The short reaction times allow for quick screening of conditions to find the optimal protocol. | acs.org |
Minimizing or eliminating the use of volatile organic solvents is a core principle of green chemistry. Solvent-free, or "solid-state," reactions for 1,2,4-oxadiazole synthesis have been successfully implemented, often in conjunction with microwave heating. researchgate.netorganic-chemistry.org These methods reduce waste and simplify product isolation.
The development of novel catalytic systems has also enhanced the efficiency and environmental profile of 1,2,4-oxadiazole synthesis. Mild and effective catalysts can reduce the need for harsh reagents or high temperatures. Examples include:
Tetrabutylammonium fluoride (TBAF): Used as a catalyst for the cyclization of O-acylamidoximes, reducing reaction times. rjptonline.org
PTSA-ZnCl₂: An efficient and mild Lewis/Brønsted acid catalyst system for the synthesis from amidoximes and organic nitriles. organic-chemistry.org
Graphene Oxide (GO): An inexpensive and environmentally benign metal-free, heterogeneous carbocatalyst used in one-pot syntheses. nih.gov
These catalytic and solvent-free approaches represent significant progress toward more sustainable methods for producing this compound and related heterocyclic compounds.
Synthetic Challenges and Optimization in this compound Preparation
The synthesis of this compound, while achievable through established methodologies for 1,2,4-oxadiazole ring formation, is not without its challenges. The successful and efficient preparation of this compound often requires careful optimization of reaction conditions to maximize yield, ensure purity, and overcome potential side reactions. The primary challenges in the synthesis revolve around the formation of the O-acyl amidoxime intermediate and its subsequent cyclodehydration to the desired oxadiazole.
A common route to 1,2,4-oxadiazoles involves the reaction of an amidoxime with an activated carboxylic acid derivative. lew.ro In the case of this compound, this would typically involve the reaction of 4-hydroxybenzamidoxime with an activated form of propanoic acid. Challenges in this initial step can include incomplete acylation, leading to residual starting materials that complicate purification. The choice of activating agent for the carboxylic acid is a critical parameter for optimization. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) have been shown to be effective for both the formation and subsequent cyclodehydration of O-acyl-amidoximes, often leading to good yields and simplified purification through liquid-liquid extraction. lew.ro
The subsequent cyclodehydration of the O-acyl amidoxime intermediate to form the 1,2,4-oxadiazole ring is another critical step where challenges can arise. This step often requires heating, and the reaction temperature and time must be carefully controlled to prevent decomposition of the starting materials or the product. The choice of solvent can also significantly influence the reaction rate and the formation of byproducts. Optimization studies often involve screening various solvents and temperatures to find the optimal conditions for cyclization.
For instance, in the synthesis of related 1,3,4-oxadiazole (B1194373) derivatives, harsh dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid are sometimes employed. nih.gov However, these aggressive reagents can be incompatible with sensitive functional groups, such as the phenolic hydroxyl group in the target molecule, necessitating the exploration of milder cyclization conditions. The use of reagents like the Burgess reagent has been reported as a milder alternative for the cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles, which could be an analogous strategy to explore for 1,2,4-oxadiazole synthesis to avoid harsh conditions. nih.govacs.org
Furthermore, purification of the final product can present its own set of challenges. The polarity of the phenolic hydroxyl group can lead to difficulties in chromatographic separation from polar byproducts. Optimization of the purification protocol, including the choice of chromatographic stationary and mobile phases, is often necessary to obtain the product with high purity.
To systematically address these challenges, a design of experiments (DoE) approach can be employed to optimize the reaction parameters. Key variables for optimization would include the molar ratio of reactants, the type and amount of coupling agent and catalyst, reaction temperature, and reaction time. The tables below illustrate hypothetical optimization data for the key steps in the synthesis of this compound.
Table 1: Optimization of O-Acylation of 4-hydroxybenzamidoxime
| Entry | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC/DMAP | DCM | rt | 12 | 65 |
| 2 | EDCI/HOBt | DMF | rt | 12 | 75 |
| 3 | CDI | THF | rt | 4 | 85 |
| 4 | Propionyl chloride | Pyridine | 0 to rt | 6 | 70 |
This is a hypothetical data table for illustrative purposes.
Table 2: Optimization of Cyclodehydration to this compound
| Entry | Cyclization Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thermal | Toluene | 110 | 24 | 50 |
| 2 | Thermal | Xylene | 140 | 12 | 60 |
| 3 | POCl3 | Acetonitrile | 100 | 2 | 45 (with decomposition) |
| 4 | Burgess Reagent | THF | 60 | 6 | 70 |
| 5 | CDI (one-pot) | THF | 60 | 8 | 80 |
This is a hypothetical data table for illustrative purposes.
Iii. Spectroscopic and Diffraction Based Structural Elucidation of 4 3 Ethyl 1,2,4 Oxadiazol 5 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl, phenyl, and hydroxyl protons. The aromatic region would feature a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. The ethyl group protons would appear as a quartet and a triplet in the aliphatic region. The phenolic hydroxyl proton typically presents as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Based on analyses of structurally related compounds like 4-ethylphenol (B45693) and various 1,2,4-oxadiazole (B8745197) derivatives, the predicted chemical shifts and coupling patterns are detailed below. chemicalbook.comresearchgate.net
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -OH | 5.0 - 10.0 | broad singlet | - | Phenolic hydroxyl proton |
| H-2', H-6' | 7.90 - 8.10 | Doublet | ~8.5 - 9.0 | Aromatic protons ortho to the oxadiazole ring |
| H-3', H-5' | 6.90 - 7.10 | Doublet | ~8.5 - 9.0 | Aromatic protons ortho to the hydroxyl group |
| -CH₂- | 2.80 - 3.00 | Quartet | ~7.5 | Methylene (B1212753) protons of the ethyl group |
| -CH₃ | 1.30 - 1.50 | Triplet | ~7.5 | Methyl protons of the ethyl group |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated: two for the ethyl group, four for the aromatic ring, and two for the 1,2,4-oxadiazole ring. The chemical shifts of the oxadiazole carbons are particularly characteristic, appearing far downfield. scispace.comresearchgate.net The carbon attached to the phenolic oxygen (C-4') is expected to be the most shielded among the aromatic carbons, while the oxadiazole-substituted carbon (C-1') would be deshielded.
Interactive Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-3 | 170.0 - 175.0 | C3 of the oxadiazole ring (attached to the ethyl group) |
| C-5 | 165.0 - 170.0 | C5 of the oxadiazole ring (attached to the phenyl ring) |
| C-4' | 160.0 - 163.0 | Aromatic carbon bearing the hydroxyl group |
| C-2', C-6' | 128.0 - 130.0 | Aromatic carbons ortho to the oxadiazole ring |
| C-3', C-5' | 115.0 - 117.0 | Aromatic carbons ortho to the hydroxyl group |
| C-1' | 118.0 - 122.0 | Aromatic carbon attached to the oxadiazole ring |
| -CH₂- | 20.0 - 25.0 | Methylene carbon of the ethyl group |
| -CH₃ | 10.0 - 15.0 | Methyl carbon of the ethyl group |
While 1D NMR spectra provide foundational data, 2D NMR techniques are invaluable for confirming the complete structural assignment. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A cross-peak between the triplet at ~1.4 ppm and the quartet at ~2.9 ppm would verify their origin from the ethyl group. Similarly, a correlation between the aromatic doublets at ~7.0 ppm and ~8.0 ppm would confirm their ortho relationship on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the quartet at ~2.9 ppm to the methylene carbon at ~22 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different molecular fragments. Key expected correlations would include:
A correlation from the methylene protons (-CH₂-) of the ethyl group to the C-3 carbon of the oxadiazole ring.
Correlations from the aromatic protons H-2' and H-6' to the C-5 carbon of the oxadiazole ring, confirming the attachment point of the phenyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR spectrum of this compound would be dominated by several key absorption bands. nih.govnist.govchemicalbook.com A prominent, broad band in the high-frequency region is characteristic of the O-H stretching of the phenolic hydroxyl group, often participating in hydrogen bonding. The aromatic and heterocyclic rings exhibit a series of sharp bands corresponding to C-H, C=C, and C=N stretching vibrations.
Interactive Table 3: Characteristic IR and Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | ν(O-H) | Phenolic hydroxyl |
| 3100 - 3000 | ν(C-H) | Aromatic C-H stretch |
| 2980 - 2850 | ν(C-H) | Aliphatic C-H stretch (ethyl group) |
| 1615 - 1580 | ν(C=N) | Oxadiazole ring stretch |
| 1590 - 1450 | ν(C=C) | Aromatic ring stretch |
| 1400 - 1300 | ν(C-O) | Phenolic C-O stretch |
| 1250 - 1100 | ν(C-O-C) | Oxadiazole ring stretch |
| 900 - 675 | δ(C-H) | Aromatic C-H out-of-plane bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The spectrum of this compound is expected to show strong absorption bands in the UV region, arising from π→π* electronic transitions within the conjugated system formed by the phenyl and 1,2,4-oxadiazole rings. researchgate.netmdpi.com The presence of the phenolic hydroxyl group, an auxochrome, can influence the position and intensity of these absorption maxima.
The primary absorption is likely due to the π→π* transition of the entire benzoxadiazole system. Theoretical studies on similar molecules suggest that the highest occupied molecular orbital (HOMO) is often localized on the electron-rich phenol (B47542) ring, while the lowest unoccupied molecular orbital (LUMO) is distributed across the electron-accepting oxadiazole moiety, indicating a degree of intramolecular charge transfer upon excitation. scielo.org.zaworldscientific.com
Interactive Table 4: Predicted UV-Vis Spectral Data for this compound (in Ethanol)
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |
| ~280 - 310 | > 10,000 | π → π | Phenyl-oxadiazole conjugated system |
| ~240 - 260 | > 8,000 | π → π | Phenyl ring |
Analysis of Chromophores and Auxochromes within the Molecular Structure
The ultraviolet-visible (UV-Vis) absorption properties of this compound are determined by the presence of chromophores and auxochromes within its structure. A chromophore is a part of a molecule responsible for its color, which absorbs light in the visible region, while an auxochrome is a group of atoms attached to a chromophore which modifies its ability to absorb light. youtube.com
In the case of this compound, the primary chromophores are the phenyl ring and the 1,2,4-oxadiazole ring. The π-electron systems of these aromatic and heteroaromatic rings are responsible for the absorption of ultraviolet radiation. Phenol itself typically exhibits a UV absorption maximum (λmax) around 275 nm. docbrown.info The conjugation of the phenyl ring with the 1,2,4-oxadiazole ring is expected to result in a bathochromic shift (a shift to longer wavelengths) of this absorption band due to the extension of the conjugated π-system. youtube.com
The molecule also contains auxochromic groups that influence the absorption characteristics of the chromophores. The hydroxyl (-OH) group on the phenol ring acts as a potent auxochrome. With its lone pairs of electrons, the -OH group can donate electron density to the aromatic ring, which often leads to a bathochromic shift and a hyperchromic effect (an increase in absorption intensity). youtube.com The ethyl (-CH₂CH₃) group attached to the oxadiazole ring is a weaker auxochrome that can also slightly modify the electronic transitions.
| Component | Classification | Expected Effect on UV-Vis Spectrum |
|---|---|---|
| Phenyl Ring | Chromophore | Primary contributor to UV absorption. |
| 1,2,4-Oxadiazole Ring | Chromophore | Contributes to UV absorption and extends conjugation. |
| Hydroxyl (-OH) Group | Auxochrome | Causes a bathochromic (red) shift and hyperchromic effect. |
| Ethyl (-CH₂CH₃) Group | Auxochrome | Induces minor shifts in absorption bands. |
Solvatochromism Studies and Intramolecular Hydrogen Bonding Effects
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. ufms.br This effect is a result of differential solvation of the ground and excited states of the molecule. For compounds like this compound, which possess both a hydrogen bond donor (the phenolic -OH) and potential hydrogen bond acceptors (the nitrogen and oxygen atoms of the oxadiazole ring), the UV-Vis absorption spectrum is expected to be sensitive to the solvent environment.
In nonpolar solvents, the molecule exists in a less stabilized state compared to polar solvents. In polar protic solvents, such as ethanol (B145695) or water, the phenolic hydroxyl group can form intermolecular hydrogen bonds with solvent molecules. This interaction can lead to a stabilization of the ground state and affect the energy of electronic transitions, often resulting in shifts in the absorption maxima. Studies on similar pyridyl-substituted 1,3,4-oxadiazole (B1194373) derivatives have shown positive solvatochromism, with a bathochromic shift in emission spectra as solvent polarity increases, indicating that dipolar effects play a significant role. nih.gov
Due to the para-position of the hydroxyl group relative to the oxadiazole substituent, intramolecular hydrogen bonding is not structurally feasible. nist.govdocbrown.info Intramolecular hydrogen bonds typically require the formation of a five- or six-membered ring, which is not possible in this configuration. pku.edu.cnmdpi.com Therefore, the spectroscopic behavior in different solvents will be dominated by intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₁₀N₂O₂, giving it a calculated molecular weight of 190.19 g/mol .
Under electron impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of 1,2,4-oxadiazole derivatives is well-documented and typically involves the cleavage of the heterocyclic ring. researchgate.netnih.gov A characteristic fragmentation pathway for 3,5-disubstituted 1,2,4-oxadiazoles involves the retro 1,3-dipolar cycloaddition, leading to the formation of nitrile and nitrile oxide fragments. researchgate.net
For this compound, the following fragmentation patterns can be anticipated:
Initial fragmentation of the oxadiazole ring: Cleavage of the N2-C3 and O1-C5 bonds or the O1-N2 and C3-C4 bonds.
Formation of characteristic ions: This can lead to the formation of ions such as the ethyl nitrile cation (C₂H₅CN⁺•) and the p-hydroxyphenyl isocyanate cation (HOC₆H₄NCO⁺•) or related fragments.
Loss of small molecules: Subsequent fragmentation may involve the loss of stable neutral molecules like CO, HCN, or ethylene.
| m/z | Plausible Fragment Identity |
|---|---|
| 190 | [M]⁺• (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 162 | [M - C₂H₄]⁺• |
| 119 | [HOC₆H₄CO]⁺ |
| 93 | [C₆H₅OH]⁺• (Phenol radical cation) |
| 55 | [C₂H₅CN]⁺• (Propionitrile radical cation) |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
While the specific crystal structure of this compound is not publicly available, analysis of closely related 3,5-disubstituted 1,2,4-oxadiazole structures provides valuable insights into its expected solid-state conformation and intermolecular interactions. nih.govresearchgate.net
X-ray crystallography studies on similar compounds reveal that the 1,2,4-oxadiazole ring is typically planar. nih.gov The dihedral angle between the plane of the oxadiazole ring and the adjacent phenyl ring is a key conformational feature. In analogous structures, this angle can vary depending on the nature and size of the substituents, influencing the degree of π-conjugation between the two ring systems.
In the solid state, the molecular packing is governed by intermolecular forces. For this compound, strong intermolecular hydrogen bonds are expected to form between the phenolic hydroxyl group of one molecule and the nitrogen or oxygen atoms of the oxadiazole ring of a neighboring molecule. These interactions would likely lead to the formation of extended chains or networks in the crystal lattice. Weaker interactions, such as C-H···N, C-H···O, and π-π stacking interactions between the aromatic rings, would also play a crucial role in stabilizing the crystal structure. rsc.org
| Structural Feature | Expected Observation (based on analogous compounds) |
|---|---|
| Crystal System | Likely monoclinic or orthorhombic. |
| Oxadiazole Ring Geometry | Planar. |
| Dihedral Angle (Phenyl-Oxadiazole) | Variable, influencing electronic conjugation. |
| Primary Intermolecular Interactions | O-H···N or O-H···O hydrogen bonding. |
| Secondary Intermolecular Interactions | C-H···N, C-H···O hydrogen bonds, and π-π stacking. |
Iv. Computational Chemistry and Theoretical Investigations of 4 3 Ethyl 1,2,4 Oxadiazol 5 Yl Phenol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory has become a powerful tool in quantum chemistry for investigating the electronic structure of molecules. ekb.eg Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with appropriate basis sets such as 6-311G(d,p) are frequently used to achieve a balance between computational cost and accuracy for organic molecules. researchgate.netepstem.netresearchgate.net
Optimization of Ground State Geometries
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through an optimization process where the total energy of the molecule is minimized with respect to all atomic coordinates. researchgate.net This process yields key structural parameters like bond lengths, bond angles, and dihedral angles.
While specific experimental crystallographic data for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol is not widely published, DFT calculations can predict these parameters with high accuracy. The optimization process accounts for electronic effects, such as conjugation between the phenol (B47542) and oxadiazole rings, and steric hindrance from the ethyl group. Theoretical calculations are typically performed on an isolated molecule in the gas phase, which may lead to slight deviations from experimental values obtained in a solid (crystal) phase where intermolecular interactions exist. oaji.net
Table 1: Predicted Geometrical Parameters for a Phenol-Substituted 1,2,4-Oxadiazole (B8745197) Moiety (Illustrative)
| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |
|---|---|---|---|
| C(phenol)-O(hydroxyl) | 1.365 | C-O-H | 109.1 |
| C(phenol)-C(oxadiazole) | 1.470 | C(phenol)-C(oxadiazole)-O | 119.5 |
| O(oxadiazole)-N | 1.410 | C(phenol)-C(oxadiazole)-N | 120.3 |
| C=N(oxadiazole) | 1.310 | C-N=C | 105.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)
Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive.
For this compound, the HOMO is typically localized on the electron-rich phenol ring, which is the primary site for electrophilic attack. The LUMO is generally distributed over the electron-deficient 1,2,4-oxadiazole ring, which acts as the electron-accepting moiety. This distribution facilitates intramolecular charge transfer (ICT) from the phenol ring to the oxadiazole ring upon electronic excitation.
Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous 1,2,4-Triazol-5-one Compound
| Parameter | Energy (eV) - B3LYP | Energy (eV) - B3PW91 |
|---|---|---|
| EHOMO | -6.082 | -6.127 |
| ELUMO | -1.896 | -1.933 |
| Energy Gap (ΔE) | 4.185 | 4.194 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. nih.govresearchgate.net The MEP map is plotted onto the constant electron density surface, with different colors representing different potential values.
Red/Yellow regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In this compound, these are expected around the nitrogen and oxygen atoms of the oxadiazole ring and the oxygen atom of the phenol group.
Blue regions indicate positive electrostatic potential, which is electron-poor, and are favorable for nucleophilic attack. The most positive region is typically found around the hydrogen atom of the phenolic hydroxyl group.
Green regions represent neutral or zero potential.
The MEP map provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions. The stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO is calculated. A higher E(2) value indicates a stronger interaction.
Mulliken and Löwdin Atomic Population Analysis for Charge Distribution
Mulliken and Löwdin population analyses are methods used to calculate the partial atomic charges on each atom within a molecule. These charges provide a quantitative measure of the electron distribution and help identify electronegative and electropositive centers. In this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges due to their high electronegativity, while the phenolic hydrogen and adjacent carbon atoms would likely exhibit positive charges. This charge distribution is crucial for understanding the molecule's dipole moment and its interaction with other polar molecules.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic excited states of molecules. espublisher.com It is widely used to predict and interpret UV-Visible absorption spectra. materialsciencejournal.orgresearchgate.net The method calculates the vertical excitation energies, corresponding oscillator strengths (f), and the wavelengths of maximum absorption (λmax).
For this compound, TD-DFT calculations can predict the electronic transitions responsible for its UV-Vis absorption bands. The primary transitions in such aromatic systems are typically π -> π* and n -> π* in nature. Calculations are often performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic effects (shifts in λmax due to solvent polarity).
Table 3: Illustrative TD-DFT Predicted Absorption Wavelengths and Transitions for an Aromatic Compound
| Excited State | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S1 | 357.70 | 0.152 | HOMO -> LUMO (98%) |
| S2 | 349.04 | 0.098 | HOMO-1 -> LUMO (95%) |
| S3 | 305.80 | 0.055 | HOMO -> LUMO+1 (89%) |
These theoretical predictions are invaluable for correlating the molecular structure with its observed spectroscopic properties and for designing new molecules with specific optical characteristics.
Reactivity Descriptors and Quantum Chemical Parameters
Global and local reactivity descriptors derived from quantum chemical calculations are essential tools for predicting the chemical behavior of a molecule. nih.gov These parameters, calculated often using Density Functional Theory (DFT), quantify aspects of a molecule's ability to participate in chemical reactions. semanticscholar.org They are derived from the conceptual framework of DFT, which relates the electronic energy of a system to its electron density.
Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule. These parameters are fundamental in assessing the electron-donating and electron-accepting capabilities of a compound. A low IP suggests a better electron-donating ability, whereas a high EA indicates a greater capacity to accept an electron. These values can be approximated through the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) via Koopmans' theorem. researchgate.net
Illustrative Quantum Chemical Parameters for this compound
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Ionization Potential (I) | 6.5 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.8 | Energy released upon gaining an electron. |
| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies; indicates chemical stability. researchgate.net |
Illustrative Reactivity Indices for this compound
| Reactivity Index | Value (eV) | Formula | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | 4.15 | (I + A) / 2 | Measures the ability to attract electrons. nih.gov |
| Chemical Hardness (η) | 2.35 | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Global Electrophilicity (ω) | 3.66 | μ2 / (2η) where μ = -χ | Indicates the ability to accept electrons. nih.gov |
| Chemical Softness (S) | 0.43 | 1 / η | Inverse of hardness, indicates higher reactivity. |
f+(r) : for nucleophilic attack (electron acceptance).
f-(r) : for electrophilic attack (electron donation).
f0(r) : for radical attack.
By calculating these values for each atom in this compound, the most reactive centers for different types of reactions can be pinpointed. researchgate.net
Illustrative Fukui Function Values for Selected Atoms in this compound
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Interpretation |
|---|---|---|---|
| O (phenol) | 0.08 | 0.15 | The phenolic oxygen is a likely site for electrophilic attack due to its lone pairs. |
| N (oxadiazole, position 2) | 0.12 | 0.05 | This nitrogen atom is a potential site for nucleophilic attack. |
| N (oxadiazole, position 4) | 0.14 | 0.04 | This nitrogen atom is the most probable site for nucleophilic attack. |
| C (phenol, ortho to OH) | 0.05 | 0.12 | The ortho carbon atom is susceptible to electrophilic attack, activated by the hydroxyl group. |
Advanced Quantum Mechanical Approaches
For a more detailed and accurate description of electronic structure, particularly in cases where electron correlation is significant, advanced quantum mechanical methods beyond standard DFT are employed. These methods provide a higher level of theory and can be crucial for understanding complex chemical phenomena.
Single-reference methods like Hartree-Fock and standard DFT can be inadequate for systems with significant static correlation, such as molecules with stretched bonds, excited states, or complex electronic structures. Multi-Reference Perturbation Theory (MRPT) methods, such as N-electron valence state perturbation theory (NEVPT), are designed to handle such cases. arxiv.orgarxiv.org These methods start with a multi-configurational self-consistent field (MCSCF) calculation to capture the static correlation and then add dynamic correlation via perturbation theory. rsc.org For this compound, MRPT calculations could provide highly accurate descriptions of its excited states, which is essential for understanding its photophysical properties. researchgate.net
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful tools for visualizing and analyzing chemical bonding. researchgate.net They are based on the analysis of the electron kinetic energy density and provide a clear picture of electron localization in a molecule. The ELF topology divides the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. LOL provides a similar representation, highlighting regions where electrons are localized. researchgate.netrsc.org An ELF/LOL analysis of this compound would visually confirm the covalent bonding framework, and more importantly, map the location and nature of the lone pairs on the oxygen and nitrogen atoms, which are key to its reactivity.
Expected Insights from ELF/LOL Analysis of this compound
| Molecular Feature | Expected ELF/LOL Signature | Chemical Significance |
|---|---|---|
| C-C and C-H Bonds | High localization basins between the respective atomic cores. | Confirms the covalent single bond framework of the ethyl and phenyl groups. |
| C=N Bonds (oxadiazole) | Elongated basins characteristic of double bonds. | Illustrates the pi-electron system within the heterocyclic ring. |
| Oxygen and Nitrogen Lone Pairs | Distinct, non-bonding localization basins around the O and N atoms. | Highlights the regions of high electron density that act as primary sites for electrophilic attack and hydrogen bonding. researchgate.net |
| Phenolic C-O Bond | Localization basin shifted towards the highly electronegative oxygen atom. | Indicates the polar nature of the bond. |
Conformational Analysis and Tautomerism Studies
Computational chemistry provides a powerful lens through which to examine the three-dimensional structure and potential isomeric forms of this compound. While specific experimental studies on the conformational landscape and tautomeric equilibria of this particular molecule are not extensively documented in publicly available literature, theoretical investigations based on established principles and computational studies of related compounds can offer significant insights. Such studies are crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and potential biological interactions.
Conformational Analysis:
The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the bond connecting the phenol ring to the oxadiazole ring and the bond between the ethyl group and the oxadiazole ring.
Rotation around the C-C bond linking the phenyl and oxadiazole rings determines the relative orientation of these two aromatic systems. The planarity of this conformation is influenced by the steric hindrance between the ortho-hydrogens of the phenol ring and the atoms of the oxadiazole ring. Computational studies on analogous 2,5-diaryl-1,3,4-oxadiazole derivatives have shown that the energy barriers to rotation are relatively low, suggesting that multiple conformations can exist at room temperature. nih.gov The most stable conformer would likely be one where the two rings are not perfectly coplanar to minimize steric repulsion.
A detailed conformational analysis would typically involve computational methods such as Density Functional Theory (DFT) to calculate the potential energy surface as a function of the dihedral angles of these rotatable bonds. nih.gov The results would identify the global minimum energy conformer and any other low-energy conformers that might be populated at physiological temperatures.
Interactive Data Table: Plausible Conformers of this compound
Below is a hypothetical representation of data that would be generated from a computational conformational analysis. The relative energies are illustrative and based on general principles of steric hindrance.
| Conformer | Dihedral Angle (Phenol-Oxadiazole) | Ethyl Group Conformation | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | ~30° | Anti | 0.00 | 75 |
| 2 | ~150° | Anti | 0.20 | 20 |
| 3 | ~30° | Gauche | 1.50 | 4 |
| 4 | 0° (Planar) | Anti | 3.00 | 1 |
Tautomerism Studies:
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the most significant tautomeric equilibrium to consider is the keto-enol tautomerism of the phenol moiety.
The phenolic (enol) form is overwhelmingly favored due to the thermodynamic stability conferred by the aromaticity of the benzene (B151609) ring. quora.comwikipedia.org The keto tautomer, a cyclohexadienone, would involve the loss of this aromatic stabilization. quora.comwikipedia.org The equilibrium constant for the enolization of phenol itself is extremely small, on the order of 10⁻¹³, indicating that the keto form exists in only a minuscule fraction. quora.comwikipedia.org While substituents on the ring can influence this equilibrium, for a simple substituted phenol like the title compound, the enol form is expected to be the predominant species.
Theoretical studies on other hydroxy-substituted heterocyclic systems, including oxadiazoles, have also explored the possibility of tautomerism involving the heterocyclic ring itself. researchgate.netnih.gov For instance, proton migration from the hydroxyl group to one of the nitrogen atoms of the oxadiazole ring could be theoretically envisioned. However, such tautomers are generally significantly higher in energy compared to the aromatic phenol form.
Computational studies, again likely employing DFT methods, can be used to calculate the relative energies of these potential tautomers and the energy barriers for their interconversion. orientjchem.org These calculations would almost certainly confirm the phenol tautomer as the most stable form.
Interactive Data Table: Potential Tautomers of this compound
This table presents the likely tautomeric forms and their anticipated relative stabilities based on general chemical principles.
| Tautomer | Description | Key Structural Feature | Expected Relative Stability |
| A (Phenol) | Enol form | Aromatic phenol ring | Most Stable (Predominant) |
| B (Keto) | Keto form | Cyclohexadienone ring | High energy, very unstable |
| C (N-protonated) | Zwitterionic form | Proton on an oxadiazole nitrogen | High energy, unstable |
V. Chemical Reactivity and Synthetic Transformations of 4 3 Ethyl 1,2,4 Oxadiazol 5 Yl Phenol
Reaction Mechanisms and Pathways for 1,2,4-Oxadiazole (B8745197) Derivatives
The synthesis and transformation of the 1,2,4-oxadiazole ring are central to the chemistry of its derivatives. These reactions typically involve the formation of the heterocyclic system from acyclic precursors or the modification of the pre-formed ring.
The most prevalent method for constructing the 1,2,4-oxadiazole ring is through the cyclization and condensation of amidoximes with various acylating agents. nih.govnih.gov This process generally involves two key stages: the O-acylation of an amidoxime (B1450833) followed by an intramolecular cyclodehydration. nih.govmdpi.com
The initial step is the reaction of an amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640). researchgate.net This reaction yields an O-acylamidoxime intermediate. nih.govresearchgate.net The subsequent step is the crucial cyclization, which can be induced by heating or by the presence of a base, leading to the formation of the 1,2,4-oxadiazole ring with the elimination of a water molecule. researchgate.net One-pot syntheses have also been developed where the O-acylamidoxime is not isolated, streamlining the process. nih.gov For instance, the reaction of amidoximes with aldehydes in a NaOH/DMSO medium can directly yield 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com
A variety of reagents and conditions can be employed for this transformation, as summarized in the table below.
| Starting Materials | Reagents and Conditions | Product Type | Key Features |
| Amidoximes and Dicarboxylic Acid Anhydrides | MOH/DMSO medium | 1,2,4-Oxadiazole with carboxylic functionality | One-pot condensation. nih.gov |
| Amidoximes and Acyl Chlorides | NaOH/DMSO medium | 3,5-disubstituted-1,2,4-oxadiazoles | Efficient one-pot synthesis. nih.gov |
| Amidoximes and N-acyl benzotriazoles | t-BuOK/DMSO at room temperature | 3,5-disubstituted-1,2,4-oxadiazoles | Mild reaction conditions. mdpi.com |
| Amidoximes and Carboxylic Acids | EDC·HCl, then heat | Substituted 1,2,4-oxadiazoles | Two-step, one-pot procedure. nih.gov |
An alternative approach to the synthesis of 1,2,4-oxadiazoles involves oxidative cyclization. nih.govmdpi.com These methods form the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds. mdpi.com This strategy has gained attention as it often proceeds under mild conditions and can offer different regioselectivity compared to traditional condensation methods.
One such pathway involves the copper-catalyzed cascade reaction of amidines and methylarenes, which proceeds via a one-pot oxidation-amination-cyclization tandem process. mdpi.com Another example is the use of oxidizers like N-Bromosuccinimide (NBS) or iodine in the presence of a base to cyclize N-benzyl amidoximes. nih.gov The reaction is thought to proceed through the N-halogenation of the amidoxime, followed by dehydrohalogenation to form an imine intermediate which then cyclizes. nih.gov
The table below details various oxidative cyclization methods for 1,2,4-oxadiazole synthesis.
| Starting Materials | Oxidizing System | Proposed Intermediate | Key Features |
| Amidines and Methylarenes | Copper catalyst, TBHP | Radical intermediates | One-pot tandem process involving C-H bond oxidation. mdpi.com |
| N-benzyl amidoximes | NBS/DBU or I₂/K₂CO₃ | N-halogenated amidoxime | Forms imine intermediate upon dehydrohalogenation. nih.gov |
| Aromatic N-acylguanidines | Phenyliodine(III) diacetate (PIDA) | N-iodinated intermediate | Example of N-O bond oxidative formation. mdpi.com |
| N-acyl amidines | NBS | N-brominated intermediate | Proceeds through dehydrobromination under basic conditions. mdpi.com |
The 1,3-dipolar cycloaddition is a powerful tool in heterocyclic chemistry and provides a distinct route to 1,2,4-oxadiazoles. researchgate.netrjptonline.orgresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as a nitrile. chim.it
Nitrile oxides can be generated in situ from various precursors, including α-nitroketones or the dehydration of aldoximes. organic-chemistry.org For example, the reaction of alkynes with iron(III) nitrate (B79036) can lead to the formation of α-nitroketones, which then dehydrate to nitrile oxides. These intermediates subsequently undergo 1,3-dipolar cycloaddition with nitriles to produce 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org This method is particularly useful for creating specific substitution patterns on the oxadiazole ring that may be difficult to achieve through condensation routes. chim.it
Key examples of 1,3-dipolar cycloaddition for 1,2,4-oxadiazole synthesis are outlined below.
| Reactants | Nitrile Oxide Generation | Dipolarophile | Product |
| Alkynes and Nitriles | From α-nitroketones (via nitration of alkynes) | Nitriles | 3-Acyl-1,2,4-oxadiazoles organic-chemistry.org |
| Chlorinated 4-substituted benzaldoximes | In situ under basic conditions | 5-Cyanouracil | 5-(3-substituted-1,2,4-oxadiazol-5-yl)uracils nih.gov |
| Aryl Nitriles | Converted to nitrile oxides | Other nitriles | Disubstituted 1,2,4-oxadiazoles chim.it |
Functional Group Transformations of the Phenolic Moiety
The phenolic group in 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol is a versatile handle for a variety of chemical modifications. These transformations can be used to alter the physical and biological properties of the molecule.
The hydroxyl group of the phenol (B47542) is nucleophilic and can readily undergo alkylation and acylation reactions. repec.orgrsc.org Alkylation typically involves reacting the phenol with an alkyl halide in the presence of a base to form an ether. repec.org Acylation, on the other hand, involves reaction with an acylating agent like an acyl chloride or anhydride to form an ester. rsc.org
These reactions are fundamental in organic synthesis and allow for the introduction of a wide range of functional groups. For instance, Friedel-Crafts type acylation reactions can be used to introduce acyl groups onto the aromatic ring, though controlling regioselectivity can be a challenge. nih.gov More modern methods, such as catalytic C-H coupling reactions, offer more direct and selective routes to acylated phenol compounds. nih.gov
The formation of ethers and esters from the phenolic hydroxyl group is a common and important transformation. acs.orgresearchgate.net Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, is a classic method for preparing aryl ethers. acs.org Copper-catalyzed O-arylation of phenols with aryl halides represents a milder alternative to the classical Ullmann reaction for the synthesis of diaryl ethers. nih.gov
Esterification can be achieved by reacting the phenol with a carboxylic acid or its derivative. rdd.edu.iq These reactions can be catalyzed by acids or proceed through the use of coupling agents. The resulting esters can serve as protecting groups or as bioisosteres for other functional groups in medicinal chemistry applications. researchgate.net
The following table summarizes common methods for ether and ester formation from phenolic compounds.
| Transformation | Reagents | Conditions | Product | Key Features |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH) | Typically in a polar aprotic solvent (e.g., THF) | Alkyl aryl ether | Classic and versatile method for ether formation. acs.org |
| Copper-Catalyzed O-arylation | Aryl iodide or bromide, Copper catalyst, Ligand (e.g., picolinic acid), Base (e.g., K₃PO₄) | Mild conditions in a solvent like DMSO | Diaryl ether | Tolerates a variety of functional groups. nih.gov |
| Acylation | Acyl chloride or Anhydride, Base (e.g., pyridine) | Often at room temperature or with gentle heating | Phenolic ester | Common method for ester synthesis. rjptonline.org |
| One-pot O-acylation | Organic salts, Diethylaminosulfur trifluoride (DAST) | Room temperature in air | Phenolic ester | Uses abundant and stable organic salts as acylating reagents. rsc.org |
Modifications at the Ethyl Substituent on the 1,2,4-Oxadiazole Ring
The ethyl group at the 3-position of the 1,2,4-oxadiazole ring is generally considered to be chemically stable and less reactive compared to other functional groups within the molecule. The aliphatic carbon-hydrogen bonds are strong and not prone to cleavage under typical reaction conditions. Direct functionalization of such an alkyl chain without affecting other more reactive sites, like the phenol group, presents a significant synthetic challenge.
While specific examples for this compound are not extensively documented, theoretical strategies for modifying such alkyl substituents on heterocyclic systems could include:
Radical Halogenation: Free-radical reactions, such as bromination using N-bromosuccinimide (NBS) under UV irradiation, could potentially introduce a halogen to the ethyl group, preferentially at the benzylic-like position adjacent to the oxadiazole ring. This halogenated intermediate could then serve as a handle for subsequent nucleophilic substitution reactions. However, the selectivity of this reaction can be difficult to control and may not be compatible with the electron-rich phenol ring.
Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group. However, such harsh conditions would likely also oxidize the sensitive phenol group, leading to a mixture of products or decomposition.
Given these challenges, synthetic efforts to diversify the this compound core predominantly focus on the more accessible and reactive phenol moiety rather than the ethyl substituent.
Derivatization Strategies for Expanding Chemical Space
The phenolic hydroxyl group is the most prominent site for chemical modification, offering a reliable entry point for a wide range of synthetic transformations. These derivatizations are crucial for exploring the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties.
The introduction of additional aromatic and heteroaromatic rings is a common strategy to create more complex molecules. This is typically achieved through etherification of the phenolic hydroxyl group or through carbon-carbon bond-forming cross-coupling reactions.
Williamson Ether Synthesis: This classical method is a straightforward and widely used approach to form ethers from a deprotonated alcohol and an organohalide. wikipedia.org The phenolic proton of this compound is acidic and can be readily removed by a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) to form a nucleophilic phenoxide ion. organic-synthesis.comyoutube.com This phenoxide can then react with various alkyl or benzyl (B1604629) halides via an Sₙ2 mechanism to yield the corresponding ether derivatives. masterorganicchemistry.com This reaction is particularly effective with primary halides, including those containing aromatic or heteroaromatic systems. wikipedia.orgorganic-synthesis.com
Table 1: Examples of Aromatic Ethers via Williamson Synthesis
| Reagent (Alkyl Halide) | Base / Solvent | Resulting Derivative |
| Benzyl bromide | K₂CO₃ / Acetonitrile | 5-(4-(Benzyloxy)phenyl)-3-ethyl-1,2,4-oxadiazole |
| 4-Nitrobenzyl bromide | Cs₂CO₃ / DMF | 3-Ethyl-5-(4-((4-nitrobenzyl)oxy)phenyl)-1,2,4-oxadiazole |
| 2-(Bromomethyl)pyridine | NaH / THF | 3-Ethyl-5-(4-(pyridin-2-ylmethoxy)phenyl)-1,2,4-oxadiazole |
| 4-(Chloromethyl)thiazole | K₂CO₃ / Acetone | 3-Ethyl-5-(4-((thiazol-4-yl)methyl)oxy)phenyl)-1,2,4-oxadiazole |
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organohalide and a boronic acid. mdpi.com While phenols are not direct partners in this reaction, they can be "activated" by converting the hydroxyl group into a better leaving group, such as a triflate (–OTf), carbamate, or sulfamate. mdpi.comnih.gov The resulting aryl triflate can then participate in Suzuki-Miyaura coupling with a wide array of aryl or heteroaryl boronic acids. This two-step sequence allows for the direct attachment of new aromatic systems to the phenol ring. Recent advances have identified efficient palladium catalysts, such as RuPhos Pd G4, for coupling reactions involving 1,2,4-oxadiazole moieties. researchgate.net
Table 2: Examples of Biaryl Derivatives via Suzuki-Miyaura Coupling
| Activation Step | Boronic Acid Partner | Catalyst System | Resulting Derivative |
| 1. Triflic anhydride, Pyridine (B92270) | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Ethyl-5-(4'-phenyl-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole |
| 1. Triflic anhydride, Pyridine | Thiophene-2-boronic acid | PdCl₂(dppf), K₂CO₃ | 3-Ethyl-5-(4-(thiophen-2-yl)phenyl)-1,2,4-oxadiazole |
| 1. N,N-Diethylcarbamoyl chloride | Pyridine-3-boronic acid | NiCl₂(PCy₃)₂, K₃PO₄ | 3-Ethyl-5-(4-(pyridin-3-yl)phenyl)-1,2,4-oxadiazole |
Hybrid molecules, which contain two or more distinct bioactive pharmacophores, are of great interest in medicinal chemistry. The this compound scaffold can be readily incorporated into such hybrids.
Alkylation with Heterocyclic Reagents: Using the Williamson ether synthesis approach described previously, the phenol can be alkylated with reagents that already contain a second heterocyclic ring. mdpi.com For instance, reacting the phenoxide of the title compound with a haloalkyl-substituted heterocycle (e.g., 2-(chloromethyl)benzimidazole) creates a flexible ether linkage between the oxadiazole-phenol core and the second heterocycle.
Mannich Reaction: The Mannich reaction is a three-component condensation that forms a "Mannich base" from an acidic C-H compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.org Phenols are excellent substrates for this reaction, undergoing aminoalkylation primarily at the ortho position relative to the hydroxyl group. ias.ac.incore.ac.uk This reaction provides a direct method to introduce an aminomethyl linker, which can connect the phenol ring to another heterocycle, such as piperazine (B1678402) or morpholine. nih.govnih.gov
Table 3: Examples of Hybrid Molecules via Mannich Reaction
| Amine | Solvent | Resulting Derivative |
| Morpholine | Ethanol (B145695) | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-(morpholinomethyl)phenol |
| Piperazine | Ethanol | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-(piperazin-1-ylmethyl)phenol |
| N-Phenylpiperazine | Ethanol | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-((4-phenylpiperazin-1-yl)methyl)phenol |
Regioselectivity in Chemical Transformations
Regioselectivity refers to the preference for a chemical reaction to occur at one specific position over other possible positions. For this compound, the regioselectivity is primarily dictated by the electronic properties of the substituents on the phenol ring.
The phenolic hydroxyl group (–OH) is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. researchgate.net The 3-ethyl-1,2,4-oxadiazol-5-yl group is generally considered an electron-withdrawing group, which deactivates the ring.
In any electrophilic substitution reaction on the aromatic ring, the directing effects of these two groups are combined. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the oxadiazole substituent, electrophilic attack occurs exclusively at the two equivalent ortho positions (C2 and C6).
This regioselectivity is clearly demonstrated in reactions such as:
Mannich Reaction: As described in section 5.4.2, aminomethylation occurs specifically at the position ortho to the hydroxyl group. ias.ac.in
Bromination: Reaction with an electrophilic bromine source (e.g., Br₂ in a non-polar solvent) would be expected to yield 2-bromo-4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol and 2,6-dibromo-4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol, depending on the stoichiometry.
Friedel-Crafts Acylation/Alkylation: These reactions, if successful in the presence of the sensitive phenol group, would also be directed to the ortho positions.
In contrast, reactions involving the hydroxyl group itself, such as the Williamson ether synthesis, are regioselective for the oxygen atom (O-alkylation) rather than the carbon atoms of the ring (C-alkylation). The choice of base and solvent is critical; using a strong base like NaH in an aprotic solvent like THF ensures the formation of the phenoxide, which is a hard nucleophile and preferentially attacks the alkyl halide to form the ether product. organic-synthesis.com
Vi. Future Perspectives and Advanced Research Avenues for 4 3 Ethyl 1,2,4 Oxadiazol 5 Yl Phenol
Exploration of Novel Sustainable Synthetic Methodologies
Key research avenues include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often increase product yields for the formation of 1,2,4-oxadiazole (B8745197) rings. nih.govresearchgate.net
Ultrasound-Mediated Synthesis: Sonochemistry offers another energy-efficient route that can enhance reaction rates and yields. nih.gov
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to better scalability, safety, and product consistency. rsc.orgnih.gov This is particularly advantageous for high-throughput synthesis. researchgate.net
Green Solvents and Catalysts: The exploration of ionic liquids, supercritical fluids, or water as reaction media, along with the development of reusable and non-toxic catalysts, will be crucial. nih.gov For instance, using catalysts like PTSA-ZnCl₂ can offer a mild and efficient synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org
| Methodology | Typical Conditions | Advantages | Potential for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol |
|---|---|---|---|
| Conventional Heating | High temperatures, long reflux times (hours to days) | Well-established protocols | Baseline method, often with lower efficiency and higher energy use. nih.gov |
| Microwave Irradiation | Shorter reaction times (minutes), often solvent-free | Rapid, high yields, energy efficient. nih.govnih.gov | High potential for rapid and efficient synthesis. researchgate.net |
| Ultrasound Irradiation | Room temperature or mild heating, shorter reaction times | Improved yields, shorter times, energy efficient. nih.gov | Promising for energy-saving and efficient production. |
| Continuous Flow | Microreactors, precise temperature/pressure control | Scalable, safe, high-purity products, enables high-throughput synthesis. rsc.orgnih.gov | Ideal for library synthesis and industrial-scale production. researchgate.net |
In-depth Mechanistic Studies of Key Transformations and Reaction Intermediates
A thorough understanding of the reaction mechanisms underlying the formation of the 1,2,4-oxadiazole ring is essential for optimizing synthetic protocols and controlling product selectivity. While the general pathways, such as the cyclodehydration of O-acylamidoximes or the 1,3-dipolar cycloaddition of nitrile oxides, are known, detailed studies specific to the synthesis of this compound are lacking. nih.govnih.gov
Future research should focus on:
Kinetic Studies: Investigating the reaction rates under various conditions (temperature, concentration, catalyst) to elucidate the rate-determining steps.
Isotopic Labeling: Using isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to trace the pathways of atoms from reactants to products, providing definitive evidence for proposed mechanisms.
Computational Modeling: Employing quantum chemical calculations to model transition states and reaction intermediates, offering insights that are difficult to obtain experimentally.
Trapping of Intermediates: Designing experiments to capture and characterize transient intermediates, such as the O-acylamidoxime, to confirm their role in the reaction pathway. The fragility of the heterocyclic ring can also lead to rearrangements, which warrants mechanistic investigation. researchgate.net
Advanced Spectroscopic Characterization and in situ Analysis Techniques
While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are fundamental for confirming the final structure of this compound, advanced methods can provide deeper structural and dynamic information. journalspub.comijrpr.com The application of in situ analysis is a particularly promising frontier for understanding the synthesis as it happens.
Future directions in this area include:
In situ Spectroscopy: Utilizing techniques like ReactIR (FTIR) or process NMR to monitor the concentration of reactants, intermediates, and products in real-time. This allows for precise determination of reaction endpoints and the identification of transient species.
Advanced NMR Techniques: Employing 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals, which is crucial for complex derivatives.
X-ray Crystallography: Obtaining single-crystal X-ray structures to definitively determine the three-dimensional arrangement of the molecule, including bond lengths, angles, and intermolecular interactions. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Confirming the elemental composition with high accuracy, which is essential for newly synthesized compounds. stmjournals.com
| Technique | Information Provided | Application in Future Research |
|---|---|---|
| In situ FTIR/NMR | Real-time reaction kinetics, detection of intermediates. | Optimization of synthesis, mechanistic studies. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural elucidation and connectivity. stmjournals.com | Precise characterization of the compound and its derivatives. |
| Single-Crystal X-ray Diffraction | Absolute molecular structure, conformation, and packing. researchgate.net | Understanding structure-property relationships. |
| UV-Vis and Fluorescence Spectroscopy | Electronic transitions, photophysical properties. journalspub.comrsc.org | Evaluation for applications in optical materials. |
Comprehensive Computational Modeling for Structure-Property Relationships and Predictive Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the research and development process. diva-portal.org For this compound, computational modeling can offer significant insights into its potential applications. nih.gov
Prospective research avenues involve:
Density Functional Theory (DFT): Calculating electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties to understand reactivity and potential for electronic applications. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of this compound and its derivatives with their biological activity or physical properties. diva-portal.orgresearchgate.net
Molecular Docking: Simulating the interaction of the compound with biological targets (e.g., enzymes, receptors) to predict its potential as a therapeutic agent and guide the design of more potent analogues. mdpi.com
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound within a biological system or material matrix to assess its stability and conformational preferences over time. nih.govmdpi.com
Design and Synthesis of Advanced Functional Materials Precursors
The unique combination of a stable heterocyclic 1,2,4-oxadiazole ring and a reactive phenol (B47542) group makes this compound an attractive building block for advanced functional materials. lifechemicals.com The oxadiazole moiety is known for its use in creating liquid crystals and luminescent materials. lifechemicals.com
Future research can explore its use as a precursor for:
Polymers and Resins: The phenol group can be used as a monomer in polymerization reactions (e.g., with formaldehyde (B43269) to create novolac-type resins) or as a site for grafting onto existing polymer backbones.
Liquid Crystals: By attaching appropriate mesogenic units to the phenol group, it may be possible to design novel liquid crystalline materials. lifechemicals.com
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the oxadiazole ring is beneficial for electron-transporting materials in OLEDs. The core structure could be modified to enhance these properties.
Bioisosteres in Drug Design: The 1,2,4-oxadiazole ring is often used as a bioisostere for ester and amide groups, which can improve the metabolic stability of drug candidates. nih.gov
Development of High-Throughput Synthesis and Characterization Protocols
To efficiently explore the structure-property relationships of derivatives of this compound, high-throughput synthesis and screening methods are indispensable. These approaches allow for the rapid generation and evaluation of large libraries of related compounds.
Future efforts should be directed towards:
Automated Flow Synthesis: Implementing automated continuous flow systems to synthesize libraries of analogues by varying the starting materials corresponding to the ethyl and phenol moieties. rsc.orgresearchgate.net
Parallel Synthesis: Using multi-well plates to run numerous reactions simultaneously under different conditions or with different building blocks.
Rapid Purification and Analysis: Integrating automated purification systems (e.g., mass-directed preparative HPLC) and rapid analytical techniques (e.g., UPLC-MS) to handle the output from high-throughput synthesis.
High-Throughput Screening (HTS): Developing and applying HTS assays to quickly evaluate the synthesized libraries for desired biological activities or material properties.
Q & A
Q. What are the standard synthetic routes for preparing 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol?
The synthesis typically involves cyclocondensation of precursors such as amidoximes with activated carboxylic acid derivatives. For example, a demethylation strategy using boron tribromide (BBr₃) can convert methoxy-substituted intermediates (e.g., 5-(4-methoxyphenyl)-3-ethyl-1,2,4-oxadiazole) into the phenolic form. Reaction conditions include low temperatures (-30°C) for BBr₃-mediated demethylation, followed by aqueous workup and purification via organic solvent extraction (e.g., dichloromethane). Yield optimization often requires controlled pH and temperature during intermediate steps .
Q. How is the purity and structural integrity of this compound validated?
Characterization employs a combination of analytical techniques:
- Chromatography : Thin-layer chromatography (TLC) with Rf values (e.g., 0.54 in hexane/ethyl acetate) to monitor reaction progress .
- Spectroscopy : ESI-MS for molecular ion confirmation (e.g., [M+H]+ = 267.11296) and NMR for structural elucidation of aromatic protons and substituents .
- Elemental Analysis : CHN analysis to verify empirical composition (e.g., C 70.65%, H 5.42%, N 10.75%) .
Q. What solvent systems are optimal for recrystallizing this compound?
Recrystallization is typically performed using polar aprotic solvents (e.g., DMF or acetonitrile) due to the compound’s moderate solubility. For derivatives with phenolic -OH groups, mixed solvents like ethanol/water may enhance crystal formation. Melting points (e.g., 89.5°C) serve as critical purity indicators .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for oxadiazole derivatives be resolved?
Conflicting crystallographic data (e.g., bond lengths or angles) may arise from polymorphism or twinning. Advanced refinement tools like SHELXL (for small-molecule refinement) and SHELXD (for phase problem resolution) are recommended. High-resolution X-ray diffraction data, coupled with twin-law analysis, can resolve ambiguities. For macromolecular applications, SHELXPRO interfaces with refinement pipelines to handle complex datasets .
Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?
- Antimicrobial Assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) with potency comparisons to standards like metronidazole. Derivatives with ethyl or fluorophenyl substituents often show enhanced activity due to lipophilicity .
- Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with proteins (e.g., human serum albumin). Substituent effects (e.g., ethyl vs. methyl) on binding affinity are quantified via thermodynamic parameters .
Q. How do reaction kinetics vary in the synthesis of ethyl-substituted oxadiazoles?
Kinetic studies using HPLC or inline FTIR reveal that ethyl-substituted oxadiazoles exhibit slower cyclization rates compared to methyl analogs due to steric hindrance. Activation energies are calculated via Arrhenius plots under varying temperatures (e.g., 60–90°C). Catalytic additives (e.g., Cs₂CO₃ in DMF) accelerate deprotonation steps, improving yields .
Q. What strategies mitigate conflicting bioactivity results among structurally similar analogs?
Comparative molecular field analysis (CoMFA) or QSAR modeling identifies critical substituent contributions. For example, ethyl groups at the 3-position of the oxadiazole ring enhance antimicrobial activity by 4-fold compared to methyl analogs, as observed in S. aureus assays. Structural analogs are screened in parallel to isolate substituent-specific effects .
Q. How is regioselectivity achieved in the functionalization of the oxadiazole ring?
Regioselective substitution at the 5-position of 1,2,4-oxadiazoles is guided by electronic effects. Electrophilic aromatic substitution (e.g., nitration) favors the para position of the phenol ring due to electron-donating -OH groups. Computational tools (e.g., DFT calculations) predict reactive sites, validated experimentally via isotopic labeling .
Methodological Considerations
Q. What are best practices for optimizing reaction yields in multi-step syntheses?
- Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation.
- Catalyst Screening : Test bases (e.g., Cs₂CO₃ vs. K₂CO₃) for deprotonation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. How can computational tools enhance the design of oxadiazole-based ligands?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins. For instance, ethyl-substituted oxadiazoles show favorable hydrophobic interactions with enzyme active sites. MD simulations assess stability over nanosecond timescales, identifying critical hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
